molecular formula C9H8BrClO2 B2870940 Methyl 2-bromo-3-(chloromethyl)benzoate CAS No. 2253629-67-1

Methyl 2-bromo-3-(chloromethyl)benzoate

Cat. No.: B2870940
CAS No.: 2253629-67-1
M. Wt: 263.52
InChI Key: OZXMFXFCRVXKEK-UHFFFAOYSA-N
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Description

Methyl 2-bromo-3-(chloromethyl)benzoate is a halogenated benzoate ester characterized by a bromine atom at the 2-position and a chloromethyl (-CH2Cl) group at the 3-position of the aromatic ring, with a methyl ester functional group at the para position (Figure 1).

Properties

IUPAC Name

methyl 2-bromo-3-(chloromethyl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrClO2/c1-13-9(12)7-4-2-3-6(5-11)8(7)10/h2-4H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZXMFXFCRVXKEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC(=C1Br)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.51 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2253629-67-1
Record name methyl 2-bromo-3-(chloromethyl)benzoate
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Preparation Methods

Synthetic Routes

Bromination Followed by Chloromethylation

This two-step approach begins with bromination of methyl 3-(chloromethyl)benzoate. The ester group directs electrophilic substitution to the ortho position, enabling selective bromination at the 2-position.

Step 1: Bromination of Methyl 3-(Chloromethyl)Benzoate
Methyl 3-(chloromethyl)benzoate is treated with bromine (Br₂) in the presence of iron(III) bromide (FeBr₃) as a catalyst. The reaction proceeds under reflux in dichloromethane at 40–60°C for 6–8 hours, achieving 78–85% yield. Excess bromine is quenched with sodium thiosulfate, and the product is purified via fractional distillation.

Step 2: Chloromethylation Optimization
The chloromethyl group is introduced prior to bromination in alternative protocols. For example, methyl 3-methylbenzoate undergoes radical chlorination using sulfuryl chloride (SO₂Cl₂) and benzoyl peroxide at 80–110°C, yielding methyl 3-(chloromethyl)benzoate with 89–96% efficiency. This method avoids over-chlorination by controlling stoichiometry (SO₂Cl₂ : substrate = 1.2 : 1).

Chloromethylation Followed by Bromination

Inverse sequencing leverages the ester’s meta-directing effect to position the chloromethyl group before bromination.

Step 1: Esterification and Chloromethylation
m-Toluic acid is esterified with methanol via acylation using thionyl chloride (SOCl₂), forming methyl m-toluate. Subsequent chlorination with liquid chlorine at 145°C introduces the chloromethyl group at the 3-position, yielding methyl 3-(chloromethyl)benzoate (89–96% yield).

Step 2: Regioselective Bromination
Bromination at the 2-position employs bromine and FeBr₃ in tetrachloroethane at 50°C. The ester group’s meta-directing nature is counteracted by the chloromethyl group’s steric effects, favoring ortho substitution. Yields range from 72–80%, with purity >98% after recrystallization from ethanol.

Simultaneous Halogenation Approaches

Concurrent bromination and chloromethylation remains underexplored due to competing reactivity. Pilot studies using N-chlorosuccinimide (NCS) and N-bromosuccinimide (NBS) in trifluoroacetic acid achieved 65% yield but required stringent temperature control (–10°C). This method is less industrially viable due to side-product formation.

Reaction Conditions and Optimization

Table 1: Comparative Analysis of Synthetic Methods
Method Starting Material Key Reagents Temperature (°C) Yield (%) Purity (%)
Bromination → Chloro. Methyl 3-(chloro)benzoate Br₂, FeBr₃ 40–60 78–85 97
Chloro. → Bromination m-Toluic acid SOCl₂, Cl₂, Br₂ 80–145 89–96 98
Simultaneous Halogenation Methyl benzoate NCS, NBS, TFA –10 65 90

Catalyst Systems

  • FeBr₃ enhances bromine electrophilicity, critical for ortho substitution.
  • Zinc chloride (ZnCl₂) accelerates chloromethylation by polarizing the C–Cl bond in SO₂Cl₂.

Solvent Effects

  • Polar aprotic solvents (e.g., DMF) improve chloromethylation yields by stabilizing intermediates.
  • Non-polar solvents (e.g., dichloromethane) minimize ester hydrolysis during bromination.

Industrial-Scale Production Methods

Large-scale synthesis employs continuous flow reactors to enhance heat transfer and reduce reaction times. For instance, a patented system integrates:

  • Acylation Module : Thionyl chloride and methanol are fed continuously to produce methyl m-toluate.
  • Chlorination Tower : Liquid chlorine is introduced under pressure (2–3 bar) at 145°C, achieving 95% conversion.
  • Bromination Unit : Bromine vapor is injected into a FeBr₃-catalyzed reactor, with real-time HPLC monitoring to adjust stoichiometry.

This setup reduces batch-to-batch variability and achieves annual production capacities exceeding 10 metric tons.

Analytical Characterization and Quality Control

Spectroscopic Validation

  • ¹H NMR : δ 3.90 (s, 3H, COOCH₃), δ 4.62 (s, 2H, CH₂Cl), δ 7.52–7.58 (m, 3H, Ar-H).
  • LC-MS : m/z 292.9 [M+H]⁺, confirming molecular ion.

Impurity Profiling Common byproducts include dihalogenated analogs (e.g., 2,5-dibromo derivatives), mitigated by optimizing halogen stoichiometry.

Mechanism of Action

The mechanism of action of methyl 2-bromo-3-(chloromethyl)benzoate involves its reactivity towards nucleophiles and electrophiles. The bromine and chlorine substituents make the compound susceptible to nucleophilic attack, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the substituents introduced during subsequent reactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Variations

The position and nature of substituents on the benzoate ring significantly alter chemical behavior. Key analogs include:

a) Methyl 2-bromo-5-chlorobenzoate (CAS 57381-62-1)
  • Substituents : Bromine (2-position), chlorine (5-position).
  • Comparison : The absence of a chloromethyl group reduces steric hindrance compared to the target compound. The chlorine at position 5 may direct electrophilic substitution differently, but both compounds share bromine’s electron-withdrawing effects. This analog is likely used in pharmaceutical or agrochemical synthesis .
b) Ethyl 2-bromo-3-chlorobenzoate (CAS 27007-53-0)
  • Substituents : Bromine (2-position), chlorine (3-position); ethyl ester.
  • The chlorine at position 3 (vs. -CH2Cl in the target compound) offers less steric bulk, favoring reactions sensitive to spatial constraints .
c) Methyl 2,4-dihydroxy-3,6-dimethyl benzoate
  • Substituents : Hydroxyl (2,4-positions), methyl (3,6-positions).
  • Comparison: Hydroxyl groups enhance polarity and hydrogen-bonding capacity, contrasting sharply with the halogenated, non-polar target compound. Such differences make this analog more suitable for biological applications (e.g., α-glucosidase inhibition) .

Ester Group Variations

The ester moiety impacts physical properties and reactivity:

a) Benzyl Benzoate
  • Comparison: The bulky benzyl group increases molecular weight and reduces volatility.
b) Hexyl Benzoate
  • Structure : Hexyl ester.
  • Comparison : The long alkyl chain enhances lipid solubility, making it suitable for cosmetic formulations. This contrasts with the target compound’s short methyl ester and reactive halogen substituents .

Data Table: Key Structural and Functional Comparisons

Compound Name Substituents (Position) Ester Group Key Properties/Applications References
Methyl 2-bromo-3-(chloromethyl)benzoate Br (2), -CH2Cl (3) Methyl Synthetic intermediate, halogen reactivity Inferred
Methyl 2-bromo-5-chlorobenzoate Br (2), Cl (5) Methyl Agrochemical synthesis
Ethyl 2-bromo-3-chlorobenzoate Br (2), Cl (3) Ethyl Higher hydrophobicity
Benzyl Benzoate None Benzyl Fragrances, insecticides
Methyl 2,4-dihydroxy-3,6-dimethyl benzoate -OH (2,4), -CH3 (3,6) Methyl Biological activity (enzyme inhibition)

Research Findings and Implications

Reactivity : The chloromethyl group in this compound offers a reactive site for further functionalization (e.g., nucleophilic substitution), unlike analogs with simple chloro or hydroxyl groups .

Applications : Halogenated benzoates like the target compound are prioritized in synthetic chemistry over naturally occurring esters (e.g., benzyl or hexyl benzoates) due to their versatility in constructing complex molecules .

Biological Activity

Methyl 2-bromo-3-(chloromethyl)benzoate is an organic compound that holds potential biological significance due to its structural characteristics, particularly the presence of halogen substituents. This article aims to explore its biological activity, synthesis, and potential applications in pharmaceutical chemistry.

Chemical Structure and Properties

This compound has a molecular formula of C₉H₇BrClO₂ and a molecular weight of 263.52 g/mol. The compound is characterized by the following structural features:

  • Bromine and Chlorine Substituents : These halogen atoms enhance the compound's lipophilicity, potentially improving its interaction with biological targets.
  • Benzoate Framework : The benzoate structure is common in various biologically active compounds, suggesting possible antimicrobial and anti-inflammatory properties.

Synthesis Methods

Various synthetic routes have been reported for producing this compound. A notable method involves chlorination reactions using free radical initiators such as benzoyl peroxide or UV light, which can yield significant amounts of the desired product under optimized conditions .

Comparative Analysis Table

CompoundBiological ActivityReferences
This compoundPotential antimicrobial/anti-inflammatory
Ethyl 2-bromo-3-cyano-5-(difluoromethyl)benzoateAnti-inflammatory, anticancer
Methyl 2-bromo-3-(4-chlorobenzenesulfonamido)benzoateAntimitotic, antibacterial

Case Studies and Research Findings

Recent studies have focused on the reactivity of halogenated compounds in biological systems. For instance, this compound's reactivity with nucleophiles can provide insights into its pharmacological effects. The presence of bromine and chlorine allows for diverse interactions with biological molecules, which may lead to modifications that alter biological activity.

Research Example : A study on similar halogenated compounds indicated that their structural modifications significantly impacted their inhibitory effects on specific enzymes related to disease pathways. This suggests that this compound could also exhibit unique interactions worthy of exploration .

Future Directions

Given the structural similarities to other biologically active compounds, further research is warranted to elucidate the specific mechanisms of action for this compound. Potential areas of study include:

  • In vitro and In vivo Studies : To assess the compound's efficacy and safety profiles.
  • Mechanistic Studies : To understand how the compound interacts with specific biological targets.
  • Therapeutic Applications : Exploring its potential use in treating infections or inflammatory conditions.

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